molecular formula C10H8Cl2O2 B2799333 methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate CAS No. 42174-01-6; 82475-76-1

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate

Cat. No.: B2799333
CAS No.: 42174-01-6; 82475-76-1
M. Wt: 231.07
InChI Key: RVBQSTISRBKZTG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate is a synthetic organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a methyl ester group attached to the cinnamate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.

Another method involves the use of 2,4-dichlorobenzaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction is catalyzed by a base such as piperidine and proceeds under mild heating conditions to yield methyl 2,4-dichlorocinnamate.

Industrial Production Methods

In industrial settings, the production of methyl 2,4-dichlorocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 2,4-dichlorocinnamyl alcohol.

    Substitution: Formation of various substituted cinnamate derivatives.

Scientific Research Applications

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the area of antimicrobial agents.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorocinnamate involves its interaction with biological targets. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. Molecular docking studies have suggested that it may interact with specific enzymes or proteins within the microbial cells, inhibiting their function and growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar structure but lacks the cinnamate moiety.

    Methyl 2,4-dichlorophenylacetate: Similar structure with a phenylacetate group instead of cinnamate.

    Methyl 2,4-dichlorocinnamyl alcohol: Reduced form of methyl 2,4-dichlorocinnamate.

Uniqueness

methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate is unique due to its combination of the cinnamate structure with two chlorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBQSTISRBKZTG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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